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Compound of Interest

Compound Name: 7-Methoxy-6-methylquinoline

Cat. No.: B1428694

Introduction: The Quinoline Scaffold in Modern Drug
Discovery

The quinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a
pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and
electronic properties allow it to serve as a versatile framework for designing molecules that can
interact with a wide array of biological targets. From the historic antimalarial quinine to modern
targeted cancer therapies, quinoline derivatives have consistently proven their value in the
pharmaceutical landscape.[2][3] The strategic placement of substituents on the quinoline ring
system allows for the fine-tuning of a compound's physicochemical properties, such as
lipophilicity and metabolic stability, as well as its pharmacodynamic profile, including receptor
affinity and selectivity.[1]

This guide focuses on a specific, lesser-studied derivative: 7-Methoxy-6-methylquinoline.
While extensive data on this particular isomer is not readily available in major chemical
databases, this document serves as a comprehensive technical overview constructed from
established principles of organic chemistry, data from closely related analogs, and predictive
modeling. We will explore its fundamental identifiers, propose a robust synthetic pathway,
predict its spectroscopic signature, and discuss its potential applications for researchers
engaged in drug development.
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PART 1: Molecular Identification and
Physicochemical Profile

Unambiguous identification is the cornerstone of all chemical research. For 7-Methoxy-6-
methylquinoline, we provide the following computed identifiers and predicted properties.

Core Chemical Identifiers

The following identifiers were generated for 7-Methoxy-6-methylquinoline using the
NCI/CADD Chemical Identifier Resolver and are based on its chemical structure.[4]

Identifier Value

IUPAC Name 7-Methoxy-6-methylquinoline
Molecular Formula C11H11NO

SMILES Cclcc2c(cncc20C)ccl

INChl=1S/C11H11NO/c1-8-5-10-9(6-11(8)13-

InChl
2)4-3-7-12-10/h3-7H,1-2H3

InChlKey VABKMRIBUMHEPL-UHFFFAOYSA-N

Note: These identifiers are computationally generated and have not been assigned by a central
registry like CAS.

Predicted Physicochemical Properties

The following properties are predicted based on the structure of 7-Methoxy-6-methylquinoline
and data from its isomers, such as 6-methoxy-7-methylquinoline.[5] These values are critical
for anticipating the molecule's behavior in experimental settings, including solubility,
permeability, and potential for oral bioavailability.
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. Significance in Drug
Property Predicted Value
Development

) Influences diffusion,
Molecular Weight 173.21 g/mol _ o
absorption, and distribution.

A measure of lipophilicity;
XLogP3 2.6 affects solubility and
membrane permeability.

Affects solubility and binding

Hydrogen Bond Donors 0 ) )

interactions.

Affects solubility and binding
Hydrogen Bond Acceptors 2 (N, O) ) )

interactions.
Rotatable Bonds 1 Indicates molecular flexibility.

Molecular Structure Diagram

The structural representation of 7-Methoxy-6-methylquinoline is crucial for understanding its
chemical reactivity and potential biological interactions.

Caption: 2D structure of 7-Methoxy-6-methylquinoline.

PART 2: Proposed Synthesis Protocol

The synthesis of substituted quinolines is well-established, with several named reactions
providing reliable routes to this scaffold.[6] For 7-Methoxy-6-methylquinoline, the Skraup
synthesis offers a direct and logical approach.[7][8] This reaction involves the condensation of
a substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent.[1]

Causality of Experimental Design: The choice of 3-methyl-4-methoxyaniline as the starting
material is dictated by the desired substitution pattern on the final quinoline product. The
Skraup reaction proceeds via an electrophilic aromatic substitution mechanism where the
newly formed heterocyclic ring fuses to the benzene ring of the aniline precursor. The
cyclization is directed by the position of the amino group. Using 3-methyl-4-methoxyaniline
ensures the formation of the 6-methyl and 7-methoxy substitution pattern. Nitrobenzene is a
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classic oxidizing agent for this reaction, converting the intermediate dihydroquinoline to the fully
aromatic quinoline.[8]

Proposed Skraup Synthesis Workflow

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://en.wikipedia.org/wiki/Skraup_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Reagents:
Glycerol, H2SO4 (conc.)
Nitrobenzene (oxidant)
FeSOa (moderator)

Starting Material:
3-Methyl-4-methoxyaniline

Reacts with

Step 1: Acrolein Formation
Glycerol is dehydrated by H2SOa to form
the reactive electrophile, acrolein.

Step 2: Michael Addition
The aniline nitrogen attacks the acrolein
in a 1,4-conjugate addition.

Step 3: Electrophilic Cyclization
The electron-rich benzene ring attacks the
protonated carbonyl, closing the ring.

Step 4: Dehydration
An alcohol intermediate is dehydrated
to form 1,2-dihydroquinoline.

Step 5: Oxidation
Nitrobenzene oxidizes the dihydro-intermediate
to the aromatic quinoline product.

Workup & Purification:
Neutralization, Extraction,
Column Chromatography

Final Product:
7-Methoxy-6-methylquinoline

Click to download full resolution via product page

Caption: Proposed workflow for the Skraup synthesis.
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Detailed Experimental Protocol

This protocol is a generalized procedure based on the Skraup synthesis of related quinolines
and should be optimized for safety and yield.[9]

e Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to
glycerol. The mixture should be cooled in an ice bath during the addition.

o Addition of Reactants: To the cooled acid-glycerol mixture, add ferrous sulfate (to moderate
the reaction) followed by 3-methyl-4-methoxyaniline.

e Initiation of Reaction: Slowly add nitrobenzene through the dropping funnel while stirring.

e Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and may
require careful temperature control. Once the initial exotherm subsides, heat the mixture to
reflux (typically around 140-160 °C) for several hours. Monitor the reaction progress using
Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour
the mixture over crushed ice and neutralize it with a concentrated sodium hydroxide solution
until it is strongly alkaline. Caution: This neutralization is highly exothermic.

o Extraction: Steam distill the mixture to remove unreacted nitrobenzene and aniline. The
desired quinoline derivative will remain in the distillation residue. Extract the residue with an
appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

 Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product should be purified by column
chromatography on silica gel to yield pure 7-Methoxy-6-methylquinoline.

PART 3: Spectroscopic Characterization Profile
(Predicted)

Spectroscopic analysis is essential for structural elucidation and purity assessment. The
following data are predicted based on the known spectral properties of analogous quinoline
structures.[10][11][12]
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Predicted 'H NMR Spectral Data

The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons,

the methyl group, and the methoxy group. The chemical shifts () are referenced to TMS in

CDCls.

Chemical Shift ()

Multiplicity Assignment Rationale
pPpm
Adjacent to nitrogen,
~8.8-8.9 Doublet of Doublets H-2 deshielded. Coupled
to H-3 and H-4.
Deshielded by
~8.0-8.1 Doublet H-4 proximity to nitrogen.
Coupled to H-3.
) Isolated proton on the
~7.8 Singlet H-8 )
benzene ring.
Coupled to both H-2
~74-75 Doublet of Doublets H-3
and H-4.
) Isolated proton on the
~7.2 Singlet H-5 )
benzene ring.
) Typical range for an
~3.9-4.0 Singlet -OCHs
aryl methoxy group.
Typical range for an
~24-25 Singlet -CHs P g

aryl methyl group.

Predicted **C NMR Spectral Data

The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom

in the unique electronic environment of the molecule.
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Chemical Shift (6) ppm

Assignment Rationale

Aromatic carbon attached to

~ 160 C-7 the electron-donating methoxy
group.

~ 150 C-2 Carbon adjacent to nitrogen.
Bridgehead carbon adjacent to

~ 148 C-8a _
nitrogen.

~ 136 C-4 Deshielded by nitrogen.
Aromatic carbon attached to

~ 130 C-6
the methyl group.

~128 C-4a Bridgehead carbon.

~ 125 C-5 Aromatic CH.

~ 122 C-3 Aromatic CH.
Aromatic CH, shielded by

~ 105 C-8 _
adjacent methoxy group.

~ 56 -OCHs Methoxy carbon.

~18 -CHs Methyl carbon.

Predicted Mass Spectrometry and IR Data

e Mass Spectrometry (EI-MS): A prominent molecular ion (M+) peak is expected at m/z = 173,

corresponding to the molecular weight of C11H11:NO. Key fragmentation would likely involve

the loss of a methyl radical (M-15) from the methoxy group, followed by the loss of carbon

monoxide (M-15-28).

« Infrared (IR) Spectroscopy:

o ~3050 cm~*: Aromatic C-H stretching.

o ~2950 cm~1: Aliphatic C-H stretching (from -CHs and -OCHs).
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o ~1600, 1500 cm~t: C=C and C=N aromatic ring stretching vibrations.

o ~1250 cm~1: Aryl C-O stretching of the methoxy ether.

PART 4: Potential Applications in Drug Discovery
and Research

The quinoline scaffold is a cornerstone of many therapeutic agents.[3] The specific substitution
pattern of 7-methoxy and 6-methyl groups on this scaffold suggests several promising avenues
for investigation.

Anticancer Research

Many substituted quinolines exhibit potent anticancer activity, often by inhibiting key signaling
pathways that are dysregulated in cancer, such as the PI3BK/AKT/mTOR pathway.[13][14][15]
The methoxy and methyl groups can influence the molecule's ability to bind to the ATP-binding
pocket of protein kinases. Furthermore, these substituents can enhance lipophilicity, potentially
improving cell membrane permeability and bioavailability. The exact biological effect would
need to be determined experimentally, but the scaffold is highly relevant to oncology research.

Antimalarial and Anti-infective Agents

The quinoline ring is famously the core of antimalarial drugs like chloroquine and primaquine.
[2] The mechanism often involves interfering with heme detoxification in the parasite. While
resistance is an issue with older drugs, novel quinoline derivatives are continuously being
explored. The lipophilic nature of 7-Methoxy-6-methylquinoline could be advantageous for
penetrating the parasitic cell.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR)
in cancer cells by expelling chemotherapeutic agents. Certain 6-methoxyquinoline derivatives
have been identified as P-gp inhibitors.[12] By co-administering a P-gp inhibitor with a standard
chemotherapy drug, it is possible to reverse MDR and restore the efficacy of the treatment. 7-
Methoxy-6-methylquinoline represents a viable candidate for screening in P-gp inhibition
assays due to its structural similarity to known inhibitors.
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Conclusion

7-Methoxy-6-methylquinoline, while not a widely cataloged compound, represents a molecule
of significant interest for chemical and pharmaceutical research. By applying established
synthetic methodologies like the Skraup reaction, it can be readily prepared from commercially
available starting materials. Its predicted spectroscopic and physicochemical properties provide
a solid foundation for its identification and further investigation. The proven therapeutic
relevance of the quinoline scaffold strongly suggests that 7-Methoxy-6-methylquinoline is a
worthwhile candidate for screening in anticancer, anti-infective, and drug resistance research
programs. This guide provides the necessary technical framework for scientists to begin
exploring the potential of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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